An In-Depth Technical Guide to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: Structure, Properties, and Synthesis
Introduction
2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a substituted derivative of phenylglycine, represents a class of non-proteinogenic α-amino acids of significant interest in medicinal chemistry and drug development. As chiral building blocks, these molecules provide a unique scaffold for the synthesis of complex organic compounds with potential therapeutic applications. The strategic placement of the methoxy and methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and analytical characterization methods, tailored for researchers and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and Structure
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid
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Common Synonyms: 4-Methoxy-3-methylphenylglycine
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CAS Number: 1024613-61-3[1]
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Molecular Formula: C₁₀H₁₃NO₃
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Molecular Weight: 195.22 g/mol [1]
Structural Elucidation
The molecule features a central chiral carbon atom (α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxy-3-methylphenyl substituent. The aromatic ring is substituted with a methoxy group (-OCH₃) at the C4 position and a methyl group (-CH₃) at the C3 position. This substitution pattern is crucial for its specific properties compared to other phenylglycine analogs.
Stereochemistry
The α-carbon of 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-isomers. The synthesis described in this guide will produce a racemic mixture (an equal mixture of both enantiomers). The specific stereoisomer required for a particular application, especially in pharmacology, would necessitate a chiral separation step or an asymmetric synthesis approach.
Physicochemical Properties
| Property | Predicted Value / Expected Characteristics |
| Appearance | White to off-white crystalline powder. |
| Melting Point | Expected to be in the range of 200-240 °C (with sublimation/decomposition), similar to related phenylglycines which often have high melting points due to their zwitterionic nature. |
| Solubility | Sparingly soluble in water, with solubility dependent on pH. Soluble in acidic and basic aqueous solutions. Soluble in polar organic solvents like DMSO and DMF. Poorly soluble in nonpolar solvents like hexanes and diethyl ether. |
| pKa (Carboxylic Acid) | ~2-3 |
| pKa (Ammonium) | ~9-10 |
Synthesis and Manufacturing
The most reliable and versatile method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[2][3][4][5][6] This three-component reaction provides a straightforward route to the target compound from the readily available starting material, 4-methoxy-3-methylbenzaldehyde.
Retrosynthetic Analysis
The retrosynthetic analysis for 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid via the Strecker pathway begins by disconnecting the amino acid to its precursor, the α-aminonitrile. This intermediate, in turn, can be disconnected to the starting aldehyde (4-methoxy-3-methylbenzaldehyde), ammonia, and a cyanide source.
Recommended Synthetic Protocol: Strecker Synthesis
This protocol describes a two-step process: the formation of the α-aminonitrile intermediate, followed by its hydrolysis to the final amino acid product.
Step 1: Synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetonitrile
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Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer.
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Reagent Addition: To the flask, add 4-methoxy-3-methylbenzaldehyde (1 equivalent). Dissolve the aldehyde in a suitable solvent such as methanol (approx. 2-3 mL per gram of aldehyde).
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Ammonia and Cyanide Addition: In a separate beaker, prepare a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in aqueous ammonia (28-30%, sufficient to dissolve the NH₄Cl). Cool the aldehyde solution in an ice bath to 0-5 °C. Slowly add the ammonium chloride/ammonia solution to the stirred aldehyde solution. Following this, add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture may form a precipitate. The product can be extracted with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid
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Reaction Setup: Transfer the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.
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Acid Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).
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Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The nitrile group will be hydrolyzed to a carboxylic acid.
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Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia. The product will precipitate out of the solution.
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Final Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid as a crystalline solid.
Expertise & Experience Insight: The Strecker synthesis is chosen for its reliability and the use of readily available and cost-effective starting materials. Careful control of the temperature during the addition of the cyanide solution is critical to prevent the formation of byproducts. The acid hydrolysis step is robust but requires appropriate safety precautions due to the use of concentrated acid at high temperatures. The final precipitation at the isoelectric point is a key purification step that leverages the amphoteric nature of the amino acid.
Synthetic Workflow Diagram
Caption: Workflow for the Strecker synthesis of the target amino acid.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[7][8][9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~2.2 ppm (s, 3H): A singlet corresponding to the three protons of the aryl methyl group (-CH₃).
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δ ~3.8 ppm (s, 3H): A singlet for the three protons of the methoxy group (-OCH₃).
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δ ~4.5 ppm (s, 1H): A singlet for the proton on the α-carbon (-CH(NH₂)-).
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δ ~6.8-7.2 ppm (m, 3H): A multiplet representing the three protons on the aromatic ring.
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Variable (broad s): Signals for the amino (-NH₂) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~16 ppm: A signal for the aryl methyl carbon.
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δ ~55 ppm: A signal for the methoxy carbon.
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δ ~60 ppm: A signal for the α-carbon.
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δ ~110-130 ppm: Multiple signals in the aromatic region corresponding to the six carbons of the phenyl ring.
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δ ~158 ppm: Signal for the aromatic carbon attached to the methoxy group.
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δ ~175 ppm: A signal for the carboxylic acid carbon.
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Infrared (IR) Spectroscopy
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~3000-3200 cm⁻¹: N-H stretching vibrations of the amino group.
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~2500-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
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~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid group.
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~1580-1610 cm⁻¹: N-H bending vibrations and C=C stretching of the aromatic ring.
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~1500 cm⁻¹ and ~1450 cm⁻¹: Aromatic C=C stretching.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
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~1030 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS):
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Positive Mode [M+H]⁺: Expected at m/z 196.09.
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Negative Mode [M-H]⁻: Expected at m/z 194.08.
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Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially the entire amino acid side chain.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Applications in Research and Development
Substituted phenylglycine derivatives are recognized as valuable scaffolds in drug discovery.[14][15] Their structural similarity to the neurotransmitter phenylalanine, combined with their non-proteinogenic nature, makes them interesting candidates for developing peptides with enhanced stability and novel biological activities.
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Chiral Building Blocks: This compound serves as a crucial starting material for the synthesis of more complex molecules, including semi-synthetic antibiotics and other pharmaceuticals.[1]
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Potential Pharmacological Activity: Research on related phenylglycine derivatives has shown a range of biological activities. Derivatives have been investigated as potential anti-inflammatory, antifungal, and antibacterial agents.[16][17] The specific substitution pattern of 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid may offer a unique pharmacological profile that warrants further investigation in these and other therapeutic areas.
Safety and Handling
As with all laboratory chemicals, 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[16]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16]
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Toxicity: While specific toxicity data is not available, related amino acids may cause skin and eye irritation.[18]
Conclusion
2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid is a valuable non-proteinogenic amino acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a reliable synthetic protocol based on the Strecker synthesis. The outlined analytical methods provide a framework for its characterization, ensuring its identity and purity for research and development applications. Further exploration of this compound and its derivatives is likely to yield novel molecules with interesting and potentially useful biological activities.
References
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. [Link]
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Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. (2023). Arabian Journal of Chemistry. [Link]
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Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2022). PubMed. [Link]
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Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]
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Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). PubMed. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). IUCr Journals. [Link]
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2-(4-methylphenylsulphonamido) acetic acid (3a) The amino acid was glycine, yield (2.8410. Semantic Scholar. [Link]
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2-Methoxyphenylacetic acid. PubChem. [Link]
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Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. docbrown.info. [Link]
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